2-Fluoro-3-methylphenyl chloroformate
Description
2-Fluoro-3-methylphenyl chloroformate is a chloroformate ester with the molecular formula C₈H₆ClFO₂ (inferred from structural analogs). Chloroformates, characterized by the functional group ClCOOR, are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and agrochemicals. The fluorine atom at the ortho position and the methyl group at the meta position on the phenyl ring influence its electronic and steric properties. The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, while the methyl group introduces moderate steric hindrance. These features make it suitable for selective reactions in complex syntheses, particularly in drug development where fluorinated motifs improve metabolic stability .
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-3-2-4-6(7(5)10)12-8(9)11/h2-4H,1H3 |
InChI Key |
UJHHWZHWOLMBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methylphenyl chloroformate typically involves the reaction of 2-fluoro-3-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methylphenyl chloroformate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety protocols due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.
Alcohols: For esterification, often conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
2-Fluoro-3-methylphenyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylphenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids, forming carbamates, carbonate esters, and mixed anhydrides, respectively. The molecular targets and pathways involved include the formation of stable intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Functional Group Analysis
Market and Regulatory Landscape
- 2-Fluoro-3-methylphenyl Chloroformate: Limited commercial data, but fluorinated intermediates are growing in demand (CAGR ~6.5% in pharma) .
- Ethyl Chloroformate : Widely used; regulated under OSHA standards (exposure limit: 0.1 ppm) .
- Cetyl Chloroformate : Market driven by specialty chemicals; blockchain tracking for compliance .
Biological Activity
2-Fluoro-3-methylphenyl chloroformate is an organic compound classified as a chloroformate, characterized by its unique structure featuring both fluorine and chlorine substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of 2-Fluoro-3-methylphenyl chloroformate, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula of 2-Fluoro-3-methylphenyl chloroformate is . The presence of the fluorine atom enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. The synthesis typically involves the reaction of 2-Fluoro-3-methylphenol with phosgene (COCl₂) in the presence of a base like pyridine to neutralize hydrochloric acid produced during the reaction .
Biological Activity
While specific biological activity data for 2-Fluoro-3-methylphenyl chloroformate is somewhat limited, it is known that compounds in this class are often utilized to modify biomolecules such as proteins and peptides. These modifications are crucial for studying biomolecular structure and function, as well as for drug development .
The mechanism by which 2-Fluoro-3-methylphenyl chloroformate exerts its biological effects primarily involves its reactivity with nucleophiles. This reactivity allows it to form covalent bonds with various biomolecules, potentially altering their functions. Such modifications can lead to changes in enzymatic activity or receptor interactions, which are essential for understanding its biological implications .
Applications in Medicine and Research
- Drug Development : The compound is investigated for its potential use in pharmaceuticals due to its ability to modify biological pathways. This includes applications in synthesizing drug candidates that may exhibit antimicrobial or anticancer properties .
- Biochemical Assays : By introducing protective groups or labels via chloroformates, researchers can facilitate various biochemical assays that are vital for drug discovery and development .
- Synthetic Organic Chemistry : As a versatile reagent, it plays a role in synthesizing complex organic molecules, which can be critical in developing new therapeutic agents .
Comparative Analysis with Similar Compounds
The uniqueness of 2-Fluoro-3-methylphenyl chloroformate lies in its combination of both fluorine and chlorine atoms on the phenyl ring. This dual substitution influences its reactivity profile significantly compared to other chloroformates.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl Chloroformate | Lacks fluorine and chlorine substituents | |
| Ethyl Chloroformate | Similar to methyl but has an ethyl group | |
| Phenyl Chloroformate | Lacks both fluorine and chlorine substituents | |
| 3-Chloro-2-fluorophenyl Chloroformate | Contains chlorine but not methyl substitution |
Case Studies
While direct case studies specifically focusing on 2-Fluoro-3-methylphenyl chloroformate are sparse, related studies on similar compounds have shown promising results regarding their biological activities:
- Antimicrobial Properties : Research indicates that chloroformates can exhibit antimicrobial properties when modifying specific bacterial proteins, enhancing their efficacy against resistant strains .
- Anticancer Activity : Some derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
